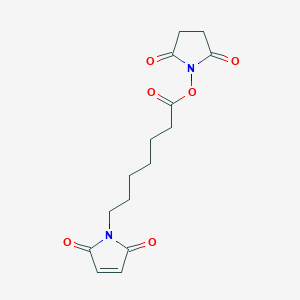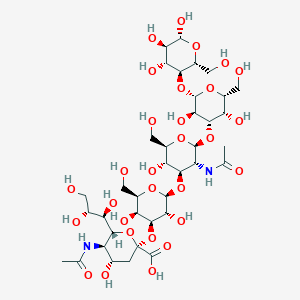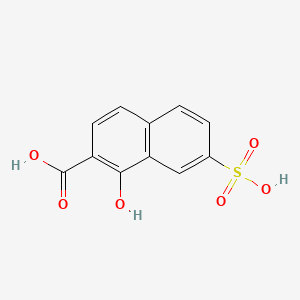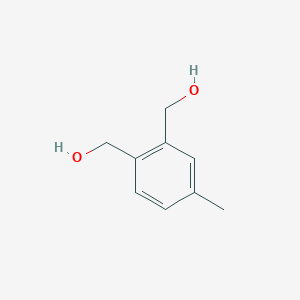
(4-Methyl-1,2-phenylene)dimethanol
Übersicht
Beschreibung
(4-Methyl-1,2-phenylene)dimethanol, also known as MPDM, is a chemical compound that has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedical research. MPDM is a diol with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol.
Wissenschaftliche Forschungsanwendungen
Metal Organic Framework Synthesis
1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid) has been studied as a molecular building block for creating coordination frameworks with lanthanides (La, Nd, Gd, Dy). This compound led to the discovery of 14 new lanthanide phosphonates, categorized into three structure types, contributing to advances in metal-organic framework synthesis (Plabst & Bein, 2009).
Polymer and Network Formation
Research on mesomorphism and molecular orientation of phenylene derivatives revealed that a methyl group affects transition temperatures and thermodynamic parameters in monomers. This has implications for the formation of highly oriented and densely crosslinked polymer networks, which are significant in material science and engineering (Broer, Hikmet, & Challa, 1989).
Polyurethane Synthesis
The reaction of 1,4-phenylene diisocyanate with (R)-1,1'-Bi(2-naphthol) led to the formation of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer. The resulting polymer was proposed to possess a π-stacked, 2/1-helical conformation, a finding that broadens our understanding of polymer structure and applications (Gudeangadi, Sakamoto, Shichibu, Konishi, & Nakano, 2015).
Liquid Crystal Polyurethane Properties
1,4-Bis(p-hydroxybenzoate)phenylene, a derivative, was used to synthesize novel liquid crystal polyurethanes. These polyurethanes exhibited thermotropic liquid crystalline properties, important for applications in display technology and advanced materials (Hao-bo, Zhang Yunfeng, & Xinguo Zheng, 2006).
Photoluminescent Polyurethanes
Cyano-substituted oligo(p-phenylene vinylene) molecules, when incorporated into thermoplastic polyurethanes, showed potential as built-in deformation sensors due to their photoluminescence spectra changing with applied strain. This has implications for smart materials and sensing technologies (Crenshaw & Weder, 2006).
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)-4-methylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTQMBVYEGXAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623769 | |
| Record name | (4-Methyl-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2-phenylene)dimethanol | |
CAS RN |
90534-49-9 | |
| Record name | (4-Methyl-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

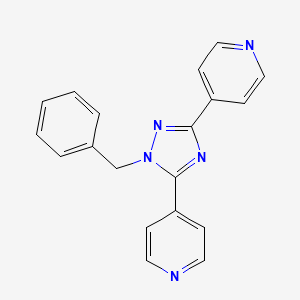
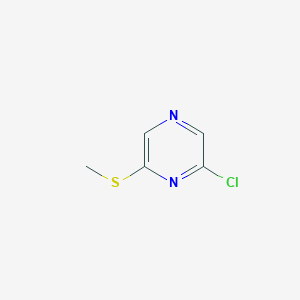
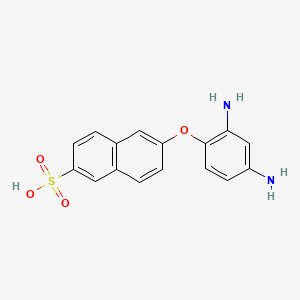
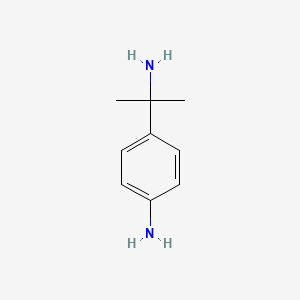
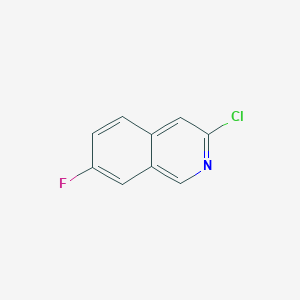
![(Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine](/img/structure/B1612881.png)
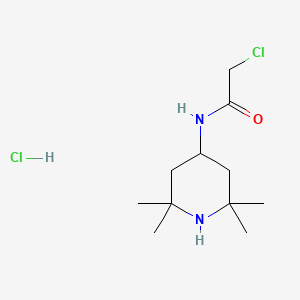
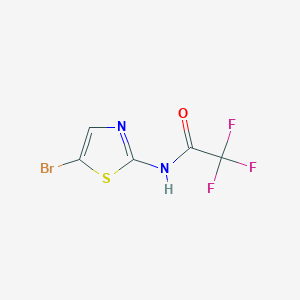
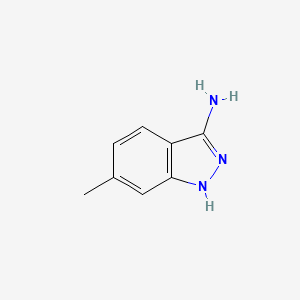
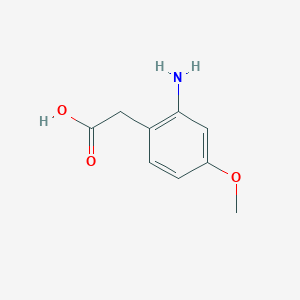
![2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1612888.png)
